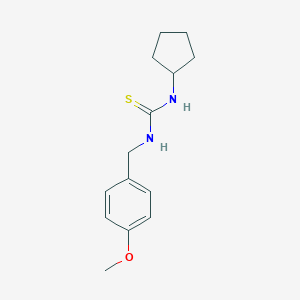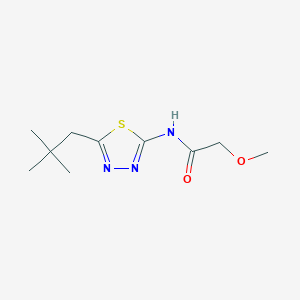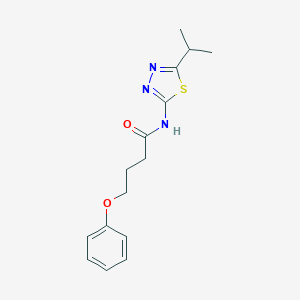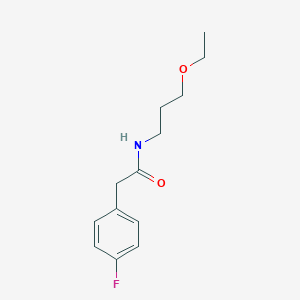
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea, also known as CPMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPMT is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo. In
Scientific Research Applications
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and inflammation. In cancer research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been reported to improve insulin sensitivity and reduce blood glucose levels. In inflammation research, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been found to reduce the production of pro-inflammatory cytokines.
Mechanism of Action
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways in the body. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea inhibits the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also inhibits the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea reduces the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). N-cyclopentyl-N'-(4-methoxybenzyl)thiourea also increases the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea improves insulin sensitivity and glucose uptake in adipocytes.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea has some limitations, such as its poor bioavailability and limited in vivo efficacy. Therefore, researchers need to use appropriate delivery systems and dosages to overcome these limitations.
Future Directions
There are several future directions for N-cyclopentyl-N'-(4-methoxybenzyl)thiourea research, including the development of novel delivery systems to improve its bioavailability and efficacy, the exploration of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases, and the investigation of its safety and toxicity in preclinical and clinical studies.
Conclusion:
In summary, N-cyclopentyl-N'-(4-methoxybenzyl)thiourea is a promising chemical compound that has potential therapeutic properties in various fields of research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and reported. Further research is needed to fully understand its therapeutic potential and to develop effective treatments for various diseases.
Synthesis Methods
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea can be synthesized using different methods, including the reaction of 4-methoxybenzyl isothiocyanate with cyclopentylamine or the reaction of 4-methoxybenzyl chloride with cyclopentylthiourea. The former method yields higher purity and yield of N-cyclopentyl-N'-(4-methoxybenzyl)thiourea.
properties
Product Name |
N-cyclopentyl-N'-(4-methoxybenzyl)thiourea |
|---|---|
Molecular Formula |
C14H20N2OS |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
1-cyclopentyl-3-[(4-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C14H20N2OS/c1-17-13-8-6-11(7-9-13)10-15-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H2,15,16,18) |
InChI Key |
CVXLPSXZPALUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)


![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B216289.png)